molecular formula C20H25N7O B2941243 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097865-49-9

2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No. B2941243
CAS RN: 2097865-49-9
M. Wt: 379.468
InChI Key: YBQVPKXKHGXRBS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-triazolo[4,3-b]pyridazine ring and a hexahydrocinnolin-3-one ring . These types of compounds are often synthesized for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1,2,4-triazolo[4,3-b]pyridazine ring and the hexahydrocinnolin-3-one ring are likely key structural components .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the triazole ring is known to participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Pharmacological Potential

Antihistaminic and Anti-inflammatory Activities : A study focused on the synthesis of [1,2,4]triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines derivatives that exhibit both antihistaminic activity and an inhibitory effect on eosinophil infiltration. This research revealed that compounds with a piperidine or piperazine moiety, when substituted at the 6-position, displayed significant antihistaminic activities and inhibited eosinophil chemotaxis, suggesting potential applications in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Antidiabetic Activities : Another area of application involves the synthesis and evaluation of triazolo-pyridazine-6-yl-substituted piperazines for their potential as antidiabetic drugs. These compounds were evaluated over mechanisms involving dipeptidyl peptidase-4 inhibition and insulinotropic activities, demonstrating promising results in enhancing insulin secretion and offering a pathway for developing new antidiabetic medications (Bindu et al., 2019).

Antimicrobial and Antifungal Properties

Research also extends to the synthesis of novel compounds with significant biological activities against various microorganisms. For instance, the creation of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives showcased good antimicrobial activity, highlighting the potential of such compounds in developing new antibiotics or antifungal agents (Suresh et al., 2016).

Cardiovascular Applications

Compounds within this chemical class have also been explored for their cardiovascular benefits, including coronary vasodilating and antihypertensive activities. The investigation into 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems has unearthed promising candidates for treating cardiovascular diseases, showcasing the versatility of these compounds in medical research (Sato et al., 1980).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve further synthesis and characterization of this compound, as well as investigation of its potential biological activities .

properties

IUPAC Name

2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O/c1-14-21-22-18-6-7-19(24-27(14)18)25-10-8-15(9-11-25)13-26-20(28)12-16-4-2-3-5-17(16)23-26/h6-7,12,15H,2-5,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQVPKXKHGXRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)CN4C(=O)C=C5CCCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

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